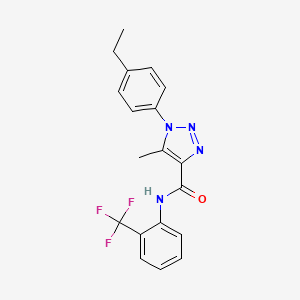
2-(2-azidoethyl)-1,2-dihydroisoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-azidoethyl)-1,2-dihydroisoquinolin-1-one is a nitrogen-containing heterocyclic compound Isoquinoline derivatives, including this compound, are known for their versatile biological and physiological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-azidoethyl)-1,2-dihydroisoquinolin-1-one can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides. This reaction proceeds smoothly in good yields and tolerates various functional groups . Another method involves the use of hypervalent iodine reagents for the intramolecular C–H/N–H functionalization under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-azidoethyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, copper catalysts for cyclization, and hypervalent iodine reagents for functionalization .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(2-azidoethyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-azidoethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The specific pathways and targets depend on the particular derivative and its structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-azidoethyl)-1,2-dihydroisoquinolin-1-one include other isoquinoline derivatives such as:
- Isoquinoline
- 1-Aminoisoquinoline
- 2-Methylisoquinoline
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and drug development.
Propriétés
IUPAC Name |
2-(2-azidoethyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-14-13-6-8-15-7-5-9-3-1-2-4-10(9)11(15)16/h1-5,7H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVGUTWEDJPJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B2708043.png)

![N-[(2-chlorophenyl)methyl]-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2708047.png)
![N-[3-Oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2708048.png)
![(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B2708049.png)


![1-(4-{4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B2708055.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2708057.png)



![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2708066.png)
